4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid
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Overview
Description
4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid is a chemical compound with a complex structure that includes an amino group, a tolyl group, and a sulphonic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-amino-m-tolyl with butylamine under controlled conditions to form the butylamino derivative. This intermediate is then reacted with butane-1-sulphonic acid under specific temperature and pressure conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity reagents and catalysts to ensure the efficiency and yield of the reaction. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The sulphonic acid group plays a crucial role in its binding affinity and specificity, while the amino and tolyl groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulfonic acid
- 4-[(4-Amino-m-tolyl)butylamino]butane-1-sulphate
- 4-[(4-Amino-m-tolyl)butylamino]butane-1-phosphate
Uniqueness
4-((4-Amino-m-tolyl)butylamino)butane-1-sulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the sulphonic acid group enhances its solubility in water and its ability to participate in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
16318-87-9 |
---|---|
Molecular Formula |
C15H26N2O3S |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(4-amino-N-butyl-3-methylanilino)butane-1-sulfonic acid |
InChI |
InChI=1S/C15H26N2O3S/c1-3-4-9-17(10-5-6-11-21(18,19)20)14-7-8-15(16)13(2)12-14/h7-8,12H,3-6,9-11,16H2,1-2H3,(H,18,19,20) |
InChI Key |
QTAOWEXRKVVCES-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCCS(=O)(=O)O)C1=CC(=C(C=C1)N)C |
Canonical SMILES |
CCCCN(CCCCS(=O)(=O)O)C1=CC(=C(C=C1)N)C |
16318-87-9 | |
Origin of Product |
United States |
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